1,2-Benzenediethanol, dimethanesulfonate

Description

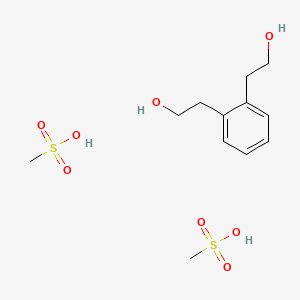

1,2-Benzenediethanol, dimethanesulfonate is an organic compound featuring a benzene ring substituted with two ethanol groups, each esterified with methanesulfonate (CH₃SO₃⁻) groups. For instance, sulfonate esters like ethylene glycol dimethanesulfonate (MTS-2-MTS) are known for biochemical applications, while benzene-derived alcohols (e.g., 1,2-benzenedimethanol) serve as intermediates in polymer synthesis .

Properties

CAS No. |

130800-04-3 |

|---|---|

Molecular Formula |

C12H22O8S2 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

2-[2-(2-hydroxyethyl)phenyl]ethanol;methanesulfonic acid |

InChI |

InChI=1S/C10H14O2.2CH4O3S/c11-7-5-9-3-1-2-4-10(9)6-8-12;2*1-5(2,3)4/h1-4,11-12H,5-8H2;2*1H3,(H,2,3,4) |

InChI Key |

UCUVLIAHFUZNKV-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C(=C1)CCO)CCO |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C(=C1)CCO)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 1,2-benzenediethanol, dimethanesulfonate with analogous compounds:

*Calculated based on analogous structures.

Key Observations:

- Functional Groups: The target compound combines aromaticity (benzene) with polar sulfonate esters, distinguishing it from non-aromatic analogs like MTS-2-MTS and ester-based derivatives like dimethyl o-phthalate.

- Molecular Weight: Higher molecular weight compared to MTS-2-MTS and dimethyl o-phthalate due to the benzene backbone and ethanol-sulfonate groups.

- Polarity : Sulfonate esters increase water solubility relative to esters (e.g., dimethyl o-phthalate), but the benzene ring may enhance lipophilicity compared to ethylene glycol derivatives .

Physicochemical Properties and Reactivity

- This compound: Likely exhibits moderate solubility in polar solvents (e.g., DMSO, water) due to sulfonate groups. The benzene ring may confer stability against hydrolysis compared to aliphatic sulfonates .

- MTS-2-MTS: Known for rapid reactivity with thiol groups in proteins, making it a popular crosslinker in biochemistry. Its aliphatic backbone facilitates faster degradation compared to aromatic systems .

- Dimethyl o-phthalate : Less polar than sulfonates, with higher solubility in organic solvents. Commonly used as a plasticizer due to its ester functionality .

Preparation Methods

Reagents and Conditions

Dimethyl Sulfate (DMS):

A highly electrophilic alkylating agent used to transfer methylsulfonate groups to hydroxyl groups. It reacts under mild acidic or neutral conditions to form sulfate esters.Activation and Catalysis:

The reaction efficiency is enhanced by activators such as tetrabutylammonium bisulfate (Bu4NHSO4), which increase the electrophilicity of the sulfur atom in dimethyl sulfate and facilitate the transfer of sulfate groups. This activation also aids in selective removal of methyl groups from intermediate sulfate esters, improving yield and purity.Solvent and Temperature:

Common solvents include acetonitrile (CH3CN), with reaction temperatures around 80 °C to balance reaction rate and minimize side reactions.

Mechanism

The sulfonation proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism where the hydroxyl oxygen attacks the sulfur atom of dimethyl sulfate, displacing a methyl sulfate leaving group and forming the dimethanesulfonate ester.

Detailed Research Findings and Optimization

A comprehensive study on O-sulfation using dimethyl sulfate reveals the following key findings relevant to the preparation of dimethanesulfonate esters:

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Sulfate Source | Dimethyl sulfate (DMS) | Provides high yield and reactivity under mild acid activation |

| Activation Agent | Tetrabutylammonium bisulfate (Bu4NHSO4) | Enhances electrophilicity and solubility of sulfate products |

| Solvent | Acetonitrile (CH3CN) | Polar aprotic solvent suitable for nucleophilic substitution |

| Temperature | 80 °C | Balances reaction kinetics and stability |

| Reaction Time | 12 hours | Sufficient for complete conversion |

| Yield (Model Substrate) | 84% | High yield under optimized conditions |

| Side Reactions | O-methylation at high base concentration | Avoid strong bases like NaH to prevent methylation instead of sulfation |

The reaction is sensitive to the presence of both dimethyl sulfate and the activation agent; omission of either results in no reaction. Alternative additives or cations lead to significantly reduced yields or no reaction.

Scope and Functional Group Compatibility

The sulfonation method using dimethyl sulfate and tetrabutylammonium bisulfate is versatile and tolerates a wide range of functional groups, which is critical for preparing complex molecules like this compound:

- Compatible functional groups include amides, halides, nitriles, ethers, alkenes, alkynes, boronic esters, aldehydes, sulfones, esters, ketones, sulfonamides, aromatic and heterocyclic rings.

- The mild conditions preserve acid-sensitive groups and avoid decomposition.

- The method is applicable to primary and secondary alcohols, phenols, and even some N–OH compounds.

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1. Synthesis of 1,2-benzenediethanol | Reduction of phthalic acid derivatives or nucleophilic substitution on bishalomethylbenzene | LiAlH4, NaBH4, or aqueous base; optimized for safety | Variable; improved industrial processes exist |

| 2. Sulfonation of diol | Reaction of 1,2-benzenediethanol with dimethyl sulfate under activation | Dimethyl sulfate, Bu4NHSO4, CH3CN, 80 °C, 12 h | High yield (~84%) with good functional group tolerance |

Q & A

Basic Questions

Q. What synthetic routes are established for 1,2-Benzenediethanol dimethanesulfonate, and what purity assessment techniques are critical?

- Methodology : The compound is typically synthesized via esterification of 1,2-benzenediethanol with methanesulfonyl chloride under anhydrous conditions. Key steps include:

- Reaction in dichloromethane with triethylamine as a base at 0–5°C to minimize side reactions.

- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Purity assessment using HPLC (≥98% purity, C18 column, UV detection at 254 nm) and melting point analysis (compare to literature values, e.g., 61–64°C for analogous derivatives) .

Q. Which spectroscopic methods are most effective for characterizing structural integrity?

- Methodology :

- ¹H/¹³C NMR : Confirm esterification by observing downfield shifts of hydroxyl-derived methanesulfonate protons (δ 3.5–4.0 ppm) and quaternary carbons adjacent to sulfonate groups (δ 70–80 ppm).

- FTIR : Validate sulfonate ester formation via S=O stretches (1350–1200 cm⁻¹) and C-O-S vibrations (900–700 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+Na]⁺ peak at m/z ~300.4 for cyclohexane analogs) .

Q. What in vitro models are appropriate for preliminary biological activity assessment?

- Methodology :

- Antimicrobial Activity : Use disk diffusion assays against E. coli (ATCC 25922) and S. aureus (ATCC 29213) with zones of inhibition quantified against controls (e.g., ampicillin).

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values calculated using nonlinear regression .

Advanced Questions

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Methodology :

- Dose-Response Analysis : Test across a broad concentration range (0.1–100 µM) to identify therapeutic windows.

- Mechanistic Studies : Compare ROS generation (via DCFH-DA fluorescence) and apoptosis markers (caspase-3 activation) in cancer vs. normal cells.

- Strain/Cell Line Variability : Validate results across multiple models (e.g., Gram-negative vs. Gram-positive bacteria; drug-resistant vs. sensitive cancer lines) .

Q. What in silico strategies predict binding mechanisms with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with DNA topoisomerase II (PDB: 1ZXM) or microbial enzyme targets (e.g., dihydrofolate reductase).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .

Q. How to design a structure-activity relationship (SAR) study to optimize anticancer efficacy?

- Methodology :

- Substituent Variation : Synthesize analogs with electron-withdrawing groups (e.g., nitro, chloro) at the benzene ring’s para position.

- Stereochemical Analysis : Compare (R,R) vs. (S,S) configurations (see cyclohexane dimethanesulfonate analogs ).

- In Vivo Validation : Use xenograft models (e.g., MDA-MB-231 tumors in nude mice) to assess tumor volume reduction and pharmacokinetics (plasma half-life via LC-MS/MS) .

Q. What analytical approaches distinguish stereoisomers in dimethanesulfonate derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.